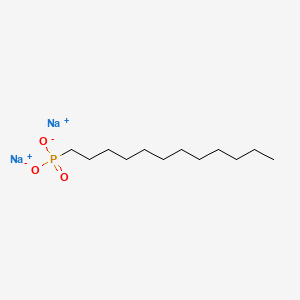

Dodecylphosphonic acid, sodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

50869-33-5 |

|---|---|

Molecular Formula |

C12H25Na2O3P |

Molecular Weight |

294.28 g/mol |

IUPAC Name |

disodium;dodecyl-dioxido-oxo-λ5-phosphane |

InChI |

InChI=1S/C12H27O3P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15;;/h2-12H2,1H3,(H2,13,14,15);;/q;2*+1/p-2 |

InChI Key |

MTKBLDWVUKWLHT-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCP(=O)([O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

The Significance of Organophosphonic Acids As Functional Molecules

Organophosphonic acids, characterized by a direct carbon-phosphorus (C-P) bond, represent a versatile class of molecules with wide-ranging applications. nih.govnih.gov Their structural similarity to phosphates, combined with the hydrolytic stability of the C-P bond, makes them valuable in numerous scientific and industrial contexts. nih.gov Unlike their phosphate (B84403) ester counterparts, which can be cleaved by enzymes or harsh chemical conditions, the carbon-phosphorus linkage is robust. nih.gov

The functional prowess of organophosphonic acids stems from the phosphonic acid group, -P(O)(OH)₂, which imparts several key properties. This group is highly polar and can be ionized, making these molecules water-soluble, particularly when deprotonated in basic media. researchgate.net This polarity, contrasted with the often organic, non-polar remainder of the molecule, gives rise to amphiphilic characteristics. nih.gov Consequently, organophosphonic acids and their salts are effective as surfactants, dispersants, emulsifiers, and chelating agents. chemicalbook.comchemicalbook.com Their ability to strongly bind to metal and metal oxide surfaces has led to their extensive use in surface modification, corrosion inhibition, and the creation of functional materials. ontosight.aismolecule.com

Dodecylphosphonic Acid, Sodium Salt As a Model Amphiphilic System in Contemporary Research

Dodecylphosphonic acid, sodium salt, with its chemical formula C₁₂H₂₅NaO₃P, serves as an exemplary model for studying amphiphilic systems. ontosight.ai Its structure is distinctly divided into two parts: a long, hydrophobic dodecyl (12-carbon) alkyl chain and a hydrophilic phosphonate (B1237965) head group, where one of the acidic protons is replaced by a sodium ion. ontosight.aismolecule.com This dual nature drives its self-assembly into organized structures in both aqueous and non-aqueous environments.

In aqueous solutions, these molecules can form micelles, while on solid substrates, they can create self-assembled monolayers (SAMs). ontosight.aismolecule.com The formation of SAMs is a spontaneous process where the phosphonate head groups bind strongly to surfaces like metal oxides, and the hydrophobic dodecyl chains orient themselves away from the surface, creating a well-defined, ordered molecular layer. ethz.ch This ability to form dense, organized layers is crucial for tuning the surface properties of materials, such as wettability, adhesion, and electronic work function. chemicalbook.comchemicalbook.comfishersci.com The study of this compound, and its corresponding acid has provided fundamental insights into the principles of self-assembly, surface functionalization, and the behavior of amphiphiles at interfaces.

Interdisciplinary Research Landscape and Trajectories for Dodecylphosphonic Acid, Sodium Salt

Classical and Contemporary Approaches for Alkylphosphonic Acid Synthesis

The conversion of dialkyl phosphonates to phosphonic acids is a fundamental transformation in organophosphorus chemistry. Several methods have been developed to achieve this, ranging from harsh acidic conditions to milder, more selective reagents. beilstein-journals.org

Hydrolysis of Dialkyl Phosphonates

The hydrolysis of dialkyl phosphonates represents one of the most established methods for the synthesis of phosphonic acids. This process can be catalyzed by either acids or bases, with acid-catalyzed hydrolysis being more common. mdpi.commdpi.com

The most widely used method for preparing phosphonic acids from their dialkyl esters involves refluxing with a concentrated solution of a strong acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr). beilstein-journals.orggoogle.com This approach is effective but can be harsh, potentially cleaving acid-labile functional groups that may be present in more complex molecules. google.com The reaction typically proceeds by nucleophilic attack of a water molecule on the phosphorus center of the protonated phosphonate ester. nih.govrsc.org The reaction is often carried out in water, and upon completion, the excess acid and water can be removed by distillation. beilstein-journals.orgresearchgate.net

The reactivity of the dialkyl phosphonate in acid-catalyzed hydrolysis is influenced by the nature of the alkyl group. For instance, isopropyl esters tend to hydrolyze faster than methyl esters under acidic conditions. mdpi.com Electron-withdrawing substituents on the alkyl or aryl group attached to the phosphorus atom can increase the rate of hydrolysis. mdpi.com

Table 1: Conditions for Acid-Catalyzed Hydrolysis of Various Phosphonates

| Starting Material | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Dimethyl methylphosphonate | Concentrated HCl | Reflux | Methylphosphonic acid | mdpi.com |

| Diethyl arylphosphonates | 6 equivalents HCl | Reflux, 12 h | Arylphosphonic acids | mdpi.com |

| Diethyl 2,2-diethoxyethylphosphonate | 1M Sulfuric acid | 30°C | Formylmethylphosphonate | rsc.org |

An alternative to strong acid hydrolysis is the use of iodide ions to facilitate the dealkylation of phosphonate esters. This method can be particularly useful for the direct formation of phosphonic acid disodium (B8443419) salts. For example, a mono-hydrolyzed phosphonate can be fully dealkylated with sodium iodide (NaI) in acetone (B3395972) to yield the corresponding disodium salt. beilstein-journals.org The use of chlorotrimethylsilane (B32843) in conjunction with sodium iodide in acetonitrile (B52724) has also been shown to be an effective method for the dealkylation of dialkyl phosphonates, proceeding through the in situ generation of the more reactive iodotrimethylsilane. beilstein-journals.orgoup.com

Catalytic Hydrogenolysis Techniques for Benzyl (B1604629) Phosphonate Precursors

Dibenzyl phosphonates serve as valuable precursors for phosphonic acids, offering a milder deprotection strategy compared to acid hydrolysis. The benzyl groups can be effectively removed via catalytic hydrogenolysis, a reaction typically carried out using palladium on charcoal (Pd/C) as the catalyst in the presence of hydrogen gas. beilstein-journals.orgnih.gov This method is advantageous as it proceeds under neutral conditions, preserving acid-sensitive functionalities. The synthesis of benzyl phosphonates themselves can be achieved through various methods, including the palladium(0)-catalyzed cross-coupling of benzyl halides with H-phosphonate diesters. organic-chemistry.orgrsc.org A sustainable approach utilizing a potassium iodide/potassium carbonate catalytic system in polyethylene (B3416737) glycol (PEG-400) has also been developed for the synthesis of benzyl phosphonates. frontiersin.orgnih.gov

Table 2: Catalytic Hydrogenolysis of Benzyl Phosphonates

| Precursor | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| Dibenzyl phosphonate | Pd/C | H₂ | Phosphonic acid | nih.gov |

| Diphenyl phosphonate | PtO₂ (Adam's catalyst) | H₂ | Phosphonic acid | beilstein-journals.org |

Bromotrimethylsilane-Mediated Conversion of Phosphonates

The use of bromotrimethylsilane (B50905) (TMSBr) for the dealkylation of phosphonate esters, often referred to as the McKenna reaction, is a widely adopted method due to its mild reaction conditions and high efficiency. beilstein-journals.orgnih.gov The reaction proceeds by the cleavage of the P-O-C bond to form a bis(trimethylsilyl) ester intermediate, which is then readily hydrolyzed with water or an alcohol under neutral conditions to yield the phosphonic acid. beilstein-journals.orgnih.govtandfonline.com This method is compatible with a variety of functional groups that would not tolerate the harsh conditions of acid hydrolysis. google.com The reaction is typically carried out in a non-protic solvent such as dichloromethane, acetonitrile, or chloroform. beilstein-journals.org

While highly effective, the McKenna reaction can sometimes be accompanied by side reactions, particularly if the substrate contains acid-labile groups, as the final hydrolysis step can generate acidic conditions. nih.gov

Exploration of Alternative Dealkylation Methods

Beyond the classical and more common methods, other reagents have been explored for the dealkylation of phosphonate esters. Chlorotrimethylsilane (TMSCl), while less reactive than TMSBr, can effectively dealkylate phosphonates at elevated temperatures in a suitable solvent like chlorobenzene, offering a more economical alternative. tandfonline.com The addition of sodium or lithium iodide can accelerate the rate of dealkylation with TMSCl. oup.comtandfonline.com Boron tribromide (BBr₃) has also been shown to be an effective reagent for the dealkylation of dialkyl phosphonates under mild conditions. researchgate.net Pyrolysis of α-hydroxy-alkane diphosphonic acid salts has also been employed for the preparation of certain alkene phosphonic acids. google.com

Targeted Synthesis of Dodecylphosphonic Acid Sodium Salt

The formation of the sodium salt of dodecylphosphonic acid is typically achieved by neutralizing the parent acid with a suitable sodium base, such as sodium hydroxide (B78521). However, targeted approaches allow for its direct preparation, streamlining the synthetic process.

Direct Production from Silylated Phosphonate Intermediates

A highly effective method for the direct synthesis of alkylphosphonic acid sodium salts involves the use of silylated phosphonate intermediates. This procedure, often a variation of the McKenna reaction, provides a pathway to the desired salt under mild conditions, avoiding the isolation of the free phosphonic acid.

The process begins with a dialkyl dodecylphosphonate, such as diethyl dodecylphosphonate. This precursor is treated with an excess of a silylating agent, most commonly bromotrimethylsilane (BrSiMe₃), in a non-protic solvent. The silylating agent reacts with the ester groups to form an intermediate bis(trimethylsilyl) dodecylphosphonate.

Crucially, the direct production of the sodium salt is achieved by quenching the reaction mixture containing the silylated intermediate with an aqueous solution of sodium hydroxide (e.g., 2 N NaOH). This one-pot, two-step sequence efficiently hydrolyzes the silyl (B83357) phosphonate esters and immediately neutralizes the resulting phosphonic acid to yield the sodium salt directly. This method is particularly advantageous for preparing phosphonic acids that may be sensitive to the harsh acidic conditions required for traditional hydrolysis.

| Reactant/Reagent | Role |

| Diethyl dodecylphosphonate | Phosphonate precursor |

| Bromotrimethylsilane (BrSiMe₃) | Silylating agent for dealkylation |

| Sodium Hydroxide (NaOH) | Hydrolysis and neutralization agent |

| Non-protic solvent (e.g., CH₂Cl₂) | Reaction medium |

Modular and Semisynthetic Routes to Functionalized Dodecylphosphonic Acid Analogues

The functionalization of alkylphosphonic acids at specific positions along the alkyl chain allows for the creation of molecules with tailored properties. Modular and semisynthetic strategies are key to achieving this structural diversity, particularly for introducing functionality at the chain ends (alpha and omega positions) and for utilizing sustainable starting materials.

Design and Synthesis of Alpha, Omega-Functionalized Alkylphosphonic Acids

A modular approach enables the synthesis of alkylphosphonic acids with distinct functional groups at both the alpha (adjacent to the phosphorus atom) and omega (the terminal carbon) positions. This design strategy relies on the use of bifunctional starting materials and orthogonal protection-deprotection schemes.

The synthesis can be conceptualized by starting with a long-chain α,ω-bifunctional alkane, for instance, an ω-bromo-1-alkanol. A typical modular route involves the following steps:

Protection: The hydroxyl group of the ω-bromo-1-alkanol is protected with a suitable protecting group to prevent it from reacting in subsequent steps.

Phosphonylation: The bromide at the other end of the chain is then used to install the phosphonate group. This is commonly achieved through a Michaelis-Arbuzov reaction, where the ω-bromo intermediate is reacted with a trialkyl phosphite (B83602) (e.g., triethyl phosphite) to form a diethyl phosphonate ester.

Deprotection & Modification: The protecting group on the terminal hydroxyl is removed, yielding an ω-hydroxyalkylphosphonic acid diethyl ester. This terminal hydroxyl group is now available for further chemical modification or can be left as is.

Hydrolysis: Finally, the phosphonate esters are hydrolyzed to the phosphonic acid, which can then be converted to its sodium salt.

This modular design allows for the independent manipulation of both ends of the alkyl chain, facilitating the creation of a diverse library of bifunctional phosphonic acids.

| Step | Description | Key Reagents |

| 1. Protection | Masking of a terminal functional group (e.g., -OH). | Protecting group reagents (e.g., TBDMSCl) |

| 2. Phosphonylation | Introduction of the phosphonate ester at the opposite terminus. | Trialkyl phosphite (e.g., P(OEt)₃) |

| 3. Deprotection | Removal of the protecting group to reveal the initial functional group. | Deprotection reagents (e.g., TBAF) |

| 4. Hydrolysis | Conversion of the phosphonate ester to the phosphonic acid. | HCl or BrSiMe₃ followed by H₂O/MeOH |

Development of Synthesis Pathways from Renewable Resources

The development of synthetic routes originating from renewable feedstocks is a key goal in sustainable chemistry. For dodecylphosphonic acid, a viable semisynthetic pathway begins with the procurement of its C12 alkyl backbone from natural sources.

Lauric acid (dodecanoic acid) is a saturated fatty acid that is abundant in renewable plant-based oils, particularly coconut oil and palm kernel oil. atamankimya.comwikipedia.org This fatty acid serves as a prime renewable precursor. Through catalytic hydroconversion or hydrogenation, lauric acid or its methyl esters can be efficiently reduced to 1-dodecanol (B7769020) (lauryl alcohol). bcrec.idresearchgate.netnih.govrsc.org This bio-derived alcohol is a versatile platform chemical.

From 1-dodecanol, the synthesis proceeds through conventional chemical transformations:

The alcohol is first converted into a good leaving group, typically by reaction with a bromine source to yield 1-bromododecane (B92323).

The resulting 1-bromododecane is then subjected to a Michaelis-Arbuzov reaction with a trialkyl phosphite to produce a dialkyl dodecylphosphonate.

Finally, hydrolysis of the phosphonate ester yields dodecylphosphonic acid, which is then neutralized to its sodium salt.

Researchers have also explored integrated processes to produce dodecanol (B89629) from lignocellulose-derived platform molecules like methyl isobutyl ketone (MIBK), further expanding the portfolio of renewable pathways. nih.govgreencarcongress.comresearchgate.net

| Feedstock | Key Intermediate | Target Molecule |

| Lauric Acid (from Coconut/Palm Oil) | 1-Dodecanol | Dodecylphosphonic Acid |

| Lignocellulose | Methyl Isobutyl Ketone (MIBK) | 1-Dodecanol |

Adsorption Behavior at Heterogeneous Interfaces

The adsorption of amphiphilic molecules like this compound is not limited to solid-liquid interfaces. Its behavior at other heterogeneous interfaces, such as liquid-liquid or air-liquid interfaces, is also of interest, particularly in applications like emulsification, foaming, and surface tension modification. The amphiphilic nature of the molecule, with its hydrophilic phosphonate headgroup and hydrophobic dodecyl tail, would cause it to orient at such interfaces to minimize free energy. However, specific studies on the adsorption of this compound at these interfaces are not readily found in the surveyed literature.

Mechanisms of Adsorption at Water-Air and Water-Solid Interfaces

The adsorption of this compound, at interfaces is a spontaneous process driven by the reduction of interfacial free energy. The mechanisms governing this phenomenon differ at the water-air and water-solid interfaces, primarily due to the different phases involved.

At the Water-Air Interface:

The adsorption of this compound, at the water-air interface is a classic example of surfactant behavior. The amphiphilic molecules orient themselves to minimize the unfavorable interactions between their hydrophobic tails and the aqueous phase. This is achieved by arranging at the surface with the hydrophobic dodecyl chains extending into the air and the hydrophilic phosphonate headgroups remaining in the water. This arrangement disrupts the hydrogen-bonding network of water at the surface, leading to a decrease in surface tension. nsf.gov

The effectiveness of a surfactant is often characterized by its critical micelle concentration (CMC), the concentration at which the interface becomes saturated with surfactant molecules and further addition leads to the formation of micelles in the bulk solution. For long-chain phosphonic acids and their sodium salts, the CMC is influenced by the length of the alkyl chain and the degree of salt formation. Research on a series of long-chain phosphonic acids has provided insights into their aggregation behavior.

Table 1: Critical Micelle Concentration (CMC) of a Related Phosphonic Acid and its Sodium Salts

| Compound | CMC (mol/L) |

| Tridecane (B166401) phosphonic acid | 2.0 x 10⁻³ |

| Monosodium salt | 1.8 x 10⁻³ |

| Disodium salt | 1.6 x 10⁻³ |

| Data adapted from Di Anibal, C. V., et al. (2009). |

This data for a closely related compound, tridecane phosphonic acid, suggests that the CMC of this compound would be in a similar millimolar range and that the salt forms are slightly more prone to micellization.

The adsorption process at the water-air interface can be influenced by factors such as temperature, pH, and the presence of electrolytes. For ionic surfactants, the addition of electrolytes can lower the CMC and increase surface activity by shielding the electrostatic repulsion between the charged headgroups, allowing for a more compact packing at the interface.

At the Water-Solid Interface:

The adsorption of this compound, onto solid surfaces from an aqueous solution is a more complex phenomenon, influenced by the nature of the solid substrate, the solution chemistry, and the surfactant's properties. The phosphonate headgroup has a strong affinity for metal oxide surfaces, forming stable bonds. This makes these compounds effective for surface modification of materials like aluminum oxide and iron oxides. acs.orgresearchgate.net

The mechanism of adsorption on metal oxides typically involves the formation of inner-sphere complexes, where the phosphonate group directly binds to the metal centers on the surface. This can occur through different coordination modes, including monodentate, bidentate, and tridentate linkages, depending on the surface structure and conditions. acs.org For phosphonates, the binding to aluminum oxide is generally stronger than that of carboxylates. acs.org

The adsorption is highly pH-dependent. At a pH below the point of zero charge (pzc) of the metal oxide, the surface is positively charged, which electrostatically favors the adsorption of the anionic phosphonate headgroup. Conversely, at a pH above the pzc, the surface is negatively charged, leading to electrostatic repulsion and reduced adsorption. However, the strong chemical affinity of the phosphonate group can still lead to significant adsorption even on negatively charged surfaces.

Studies on the adsorption of phosphonates on goethite (an iron oxide) have shown that at concentrations below the total number of available surface sites, nearly complete adsorption occurs at a pH below 8. researchgate.net As the concentration of the phosphonate approaches the saturation limit of the surface, the extent of adsorption becomes more dependent on the number of phosphonate groups in the molecule.

Table 2: Adsorption Characteristics of Phosphonates on Goethite

| Phosphonate Type | Adsorption Behavior at pH < 8 |

| Monophosphonates | High adsorption, can form a complete monolayer. |

| Polyphosphonates | Adsorption decreases as the number of phosphonate groups increases. |

| General trend observed in studies on phosphonate adsorption on goethite. |

This suggests that for this compound, a monophosphonate, strong adsorption to iron oxide surfaces is expected.

Competitive Adsorption Phenomena in Complex Environmental Matrices (e.g., Dissolved Organic Matter)

In natural environmental systems, the adsorption behavior of this compound, is complicated by the presence of other dissolved species that can compete for adsorption sites on solid surfaces. A particularly important competitor is dissolved organic matter (DOM), a complex mixture of organic compounds, with humic and fulvic acids being major components.

Both phosphonates and DOM, particularly its humic acid fraction, have a strong affinity for mineral surfaces like goethite. conicet.gov.ar Therefore, they are expected to compete for the same adsorption sites. Research on the competitive adsorption between soil humic acid (SHA) and phosphate (B84403) (a structurally similar anion to the phosphonate headgroup) on goethite has shown that:

The presence of phosphate decreases the adsorption of SHA.

The presence of SHA decreases the adsorption of phosphate. conicet.gov.ar

This mutual inhibition indicates a direct competition for surface binding sites. The extent of this competition is dependent on the pH and the relative concentrations of the competing species. For instance, at a pH of 4.5, the presence of SHA can reduce phosphate adsorption by up to 45%, while at pH 7.0, the reduction is around 25%. conicet.gov.ar Conversely, the presence of phosphate can lead to a 20-35% decrease in SHA adsorption. conicet.gov.ar

Table 3: Competitive Adsorption Effects between Soil Humic Acid (SHA) and Phosphate on Goethite

| Condition | Effect on Phosphate Adsorption | Effect on SHA Adsorption |

| Simultaneous addition of SHA and Phosphate | Mutual decrease in adsorption | Mutual decrease in adsorption |

| Pre-equilibration with one adsorbate | Slower equilibration | Slower equilibration |

| Based on findings from Antelo, J., et al. (2007). |

These findings suggest that in an environment rich in dissolved organic matter, the adsorption of this compound, onto mineral surfaces would be significantly reduced. The large size of humic acid molecules can also lead to steric hindrance, where adsorbed DOM molecules block access to surface sites for the phosphonate, further inhibiting its adsorption. conicet.gov.ar

The competition is not limited to DOM. Other inorganic anions, such as phosphate and carbonate, which are common in natural waters, can also compete with phosphonates for adsorption sites on mineral surfaces. The order of addition of the competing species can also influence the final equilibrium state, with simultaneous addition often leading to a different outcome than sequential addition. conicet.gov.ar

Corrosion Inhibition Applications of Dodecylphosphonic Acid, Sodium Salt

Fundamental Mechanisms of Metal Corrosion Protection

The primary role of dodecylphosphonic acid, sodium salt as a corrosion inhibitor is to form a protective barrier on the metal surface, thereby stifling the electrochemical processes that lead to corrosion. This is achieved through the adsorption of the inhibitor molecules onto the metal.

Formation and Characteristics of Protective Adsorption Films on Metal Surfaces

This compound (C12PNa) is an amphiphilic compound, meaning it has both a water-attracting (hydrophilic) head and a water-repelling (hydrophobic) tail. The phosphonate (B1237965) group (–PO(ONa)₂) serves as the hydrophilic head, which has a strong affinity for and reacts with the metal surface. This reaction, known as chemisorption, results in the formation of a thin, organized, and densely packed protective film. researchgate.netmdpi.com The long, hydrophobic dodecyl (C12) alkyl chains are oriented away from the metal surface, creating a barrier that repels water and corrosive species. mdpi.com The stability of this film is enhanced by van der Waals forces, which are lateral interactions between the adjacent alkyl chains. ijcsi.pro

Corrosion is an electrochemical process involving two simultaneous reactions: an anodic reaction (metal dissolution or oxidation) and a cathodic reaction (typically the reduction of oxygen or hydrogen ions). Corrosion inhibitors can interfere with one or both of these reactions.

Anodic Inhibition: Anodic inhibitors, also known as passivators, function by forming a protective oxide film on the metal surface. totalmateria.com This film creates a barrier that significantly slows down the anodic reaction. Phosphonic acids have been shown to act as anodic inhibitors by shifting the pitting potential to more positive values, which indicates a reduced susceptibility to localized corrosion. researchgate.net

Cathodic Inhibition: Cathodic inhibitors work by either slowing the cathodic reaction directly or by precipitating on cathodic sites to restrict the diffusion of reducing agents to the surface. totalmateria.com

While phosphonates are well-known to interact strongly with metal oxides to form stable M–O–P bonds, research indicates that a pre-existing oxide layer is not strictly necessary for passivation. researchgate.net Studies on the adsorption of alkylphosphonates on steel have shown that the inhibitor can adsorb effectively onto an oxide-free, bare metallic surface. researchgate.net This suggests a direct chemisorption of the phosphonate group onto the metal atoms. This "non-oxide" pathway is significant as it allows for the protection of freshly exposed metal surfaces, for instance, in cases of mechanical damage to a pre-existing passive layer. In fact, for some systems, the adsorption of sodium octylphosphonate (a shorter-chain analogue) was found to be better on an oxide-free surface than on an oxidized one. researchgate.net

Correlation between Inhibitor Concentration, Alkyl Chain Length, and Inhibition Efficiency

The effectiveness of an alkylphosphonate inhibitor is not static but depends on several key parameters.

Inhibitor Concentration: Generally, as the concentration of this compound in a passivating solution increases, the protective properties of the resulting film are enhanced. researchgate.netsemanticscholar.org A higher concentration leads to greater surface coverage by the inhibitor molecules, resulting in a more complete and robust protective layer. However, this effect may plateau once a certain concentration is reached, corresponding to the formation of a complete monolayer on the metal surface. researchgate.net

Alkyl Chain Length: The length of the alkyl chain (nc) plays a crucial role in the performance of alkylphosphonic acid inhibitors. Research comparing alkylphosphonates with varying chain lengths (e.g., C10, C12, C16, C18) has consistently shown that inhibition efficiency increases with a longer alkyl chain. researchgate.netijcsi.pro This is attributed to several factors:

Increased Hydrophobicity: A longer chain makes the molecule more hydrophobic, which enhances its surface activity and its ability to repel water from the metal surface. researchgate.netijcsi.pro

Denser Packing: Longer alkyl chains allow for stronger van der Waals interactions between adjacent molecules, leading to a more densely packed, ordered, and stable self-assembled monolayer. ijcsi.pro

The following table illustrates the impact of alkyl chain length on the hydrophobicity of the corresponding alkylphosphonate anions, a key factor in their inhibitory properties. researchgate.net

| Compound | Alkyl Chain Length (nc) | logD (pH 7.4) |

| Sodium Decylphosphonate | 10 | -0.84 |

| Sodium Dodecylphosphonate | 12 | 0.22 |

A higher logD value indicates greater hydrophobicity and surface activity. ijcsi.pro

Investigation of Synergistic Effects in Multi-Component Corrosion Inhibitor Formulations

To enhance performance and reduce costs, this compound can be used in combination with other compounds, leading to synergistic effects where the total inhibition is greater than the sum of the individual components. researchgate.netnih.gov

A notable example is the layer-by-layer treatment of zinc surfaces, first with an aqueous solution of this compound (C12PNa) and then with a solution of an organosilane, such as octyltrimethoxysilane (OTES). researchgate.netijcsi.pro This two-stage passivation process results in phosphonate-siloxane films with significantly improved protective properties compared to using either compound alone. Similarly, phosphonic acids have shown synergistic effects when combined with metasilicates and calcium ions, which help to reinforce the protective layer. researchgate.net The use of iodide ions in conjunction with dodecyl-containing surfactants has also been shown to produce a strong synergistic inhibition effect. nih.gov

Performance Evaluation and Optimization in Corrosive Environments

The effectiveness of this compound has been evaluated under various demanding conditions, demonstrating its utility in protecting metals like low-carbon steel and zinc against atmospheric corrosion.

Passivation of low-carbon steel in a 2.5 mM aqueous solution of C12PNa has been shown to form a thin, hydrophobic film that significantly increases its corrosion resistance. researchgate.net The performance of this protective film can be optimized by adjusting the treatment conditions.

Effect of Temperature and Duration: The protective properties of the film are enhanced by increasing the temperature of the C12PNa solution and the duration of the passivation treatment. researchgate.net For instance, increasing the passivation temperature from 20°C to 80°C can dramatically improve the film's durability in corrosive atmospheres.

The table below presents research findings on the corrosion protection of steel passivated in a C12PNa solution and tested in a neutral salt spray chamber. The protection factor (γ) is the ratio of the time until the first signs of corrosion appear on the protected sample versus an unprotected sample.

| Passivation Temperature (°C) | Passivation Duration (min) | Drying Temperature (°C) | Protection Factor (γ) |

| 40 | 10 | 80 | 45.8 |

| 80 | 10 | 80 | 75.0 |

| 80 | 60 | 80 | 95.8 |

| 80 | 120 (Layer-by-layer) | 80 | 113.3 |

Data sourced from studies on low-carbon steel. researchgate.net

These results show that optimizing passivation parameters, such as temperature and application method (e.g., layer-by-layer), can substantially boost the protective performance of the C12PNa film. researchgate.net Furthermore, studies on zinc have indicated that passivation in an ethanol (B145695) solution of dodecylphosphonic acid can be more effective than in an aqueous solution of its sodium salt. ijcsi.pro Pre-treating the metal surface, for example with a laser, can also enhance the hydrophobic and protective properties of the subsequently formed phosphonate films. ijcsi.pro

Inhibition Performance in Saline Solutions (e.g., Sodium Chloride Media)

The efficacy of this compound as a corrosion inhibitor is particularly relevant in environments containing chloride ions, which are notoriously aggressive towards most metals. Research has demonstrated that this compound can significantly enhance the corrosion resistance of metals like low-carbon steel in saline solutions.

The protective action of this compound in sodium chloride (NaCl) media is attributed to the formation of a thin, hydrophobic film on the metal surface. This film acts as a barrier, hindering the access of corrosive species, such as chloride ions and oxygen, to the metal. The long dodecyl chain contributes to the hydrophobicity of the film, repelling water and dissolved salts.

Studies have shown that the effectiveness of the inhibition is dependent on various factors, including the concentration of the inhibitor, the temperature of the solution, and the duration of the treatment. For instance, research on the passivation of low-carbon steel using an aqueous solution of sodium dodecylphosphonate (C12PNa) has shown that the protective properties of the resulting film are enhanced by increasing the temperature of the passivating solution and the duration of the passivation process.

In a neutral salt spray atmosphere, a standard method for evaluating corrosion resistance, low-carbon steel samples treated with sodium dodecylphosphonate have shown a significant delay in the appearance of corrosion compared to untreated samples. This demonstrates the compound's ability to provide effective protection in a simulated marine or high-salinity environment.

Table 1: Corrosion Test Results in Neutral Salt Spray for Low-Carbon Steel Treated with Sodium Dodecylphosphonate

| Treatment Conditions | Time to First Corrosion Damage (hours) | Corrosion Retardation Coefficient (γ) |

| Unprotected Steel | 32 ± 1 | - |

| Passivation in 2.5 mM C12PNa (60 min, 80°C) | > 3000 | 95.8 |

| Layer-by-layer Passivation (total 120 min, 80°C) | > 3000 | 113.3 |

Data sourced from a study on the passivation of low-carbon steel with sodium dodecylphosphonate. nih.gov The corrosion retardation coefficient (γ) is a measure of how much the treatment slows down the corrosion process.

Passivation Strategies for Low-Carbon Steels and Other Metal Substrates

Passivation is a process where a material becomes "passive," meaning it is less affected by environmental factors such as corrosion. This compound has been effectively utilized in passivation strategies for low-carbon steels. The process typically involves immersing the steel in an aqueous solution of the sodium salt, leading to the formation of a protective alkylphosphonate film.

Research indicates that the quality of this passivating film is highly dependent on the treatment conditions. Key factors influencing the protective properties include:

Temperature of the Passivating Solution: Higher temperatures generally lead to the formation of a more effective protective film.

Duration of Passivation: Longer immersion times in the sodium dodecylphosphonate solution result in a more robust and protective layer.

Drying Temperature: The temperature at which the treated steel is dried also plays a role in the final quality of the passivating film.

Electrochemical studies have suggested a "non-oxide" adsorption mechanism for the passivation of steel with sodium dodecylphosphonate. This implies that the protective layer is formed primarily by the direct adsorption of the dodecylphosphonate molecules onto the steel surface, rather than through the formation of a thick oxide layer. This self-assembled film is hydrophobic and significantly increases the corrosion resistance of the steel.

The passivation treatment with this compound has shown high efficiency in protecting low-carbon steel against atmospheric corrosion, including conditions of 100% humidity with moisture condensation and in neutral salt spray environments. nih.gov

Functionalization of Nanomaterials and Nanostructures

The phosphonate group exhibits a strong affinity for metal oxide surfaces, enabling the formation of dense, ordered monolayers that can passivate a surface or introduce new functionality. This characteristic is widely exploited in nanotechnology to stabilize nanoparticles, functionalize sensors, and direct the growth of complex superstructures.

Gold nanoparticles (AuNPs) are central to many applications in diagnostics, catalysis, and electronics, but their synthesis often results in colloids that are only stable under specific conditions. Surface modification is crucial to prevent aggregation and ensure long-term stability. nih.govmdpi.com While thiol-based ligands are most common for AuNP functionalization, phosphonic acids and their derivatives also serve as effective stabilizing agents. rsc.org

The functionalization mechanism involves the coordination of the phosphonate headgroup of dodecylphosphonic acid to the gold surface. This interaction, coupled with the van der Waals forces between the adjacent alkyl chains, leads to the formation of a dense, hydrophobic self-assembled monolayer. This layer provides steric hindrance, physically preventing the AuNPs from aggregating in solution. The long dodecyl chains create a nonpolar corona around the nanoparticles, enhancing their dispersibility in non-aqueous solvents and polymeric matrices. This surface modification is a key step in preparing AuNP-based composites and sensors. nih.gov

Table 1: Effects of Dodecylphosphonic Acid Functionalization on Gold Nanoparticle Properties

| Property | Before Functionalization (e.g., Citrate-Capped) | After Functionalization with Dodecylphosphonic Acid | Rationale |

| Colloidal Stability | Stable in aqueous media; prone to aggregation in high ionic strength solutions. | Enhanced stability, particularly in non-polar solvents and polymer matrices. | The hydrophobic dodecyl chains provide steric repulsion, preventing particle aggregation. |

| Surface Charge (Zeta Potential) | Highly negative. | Less negative or near-neutral. | The anionic phosphonate headgroup binds to the surface, shielded by the neutral alkyl chains. |

| Dispersibility | High in water and polar solvents. | High in non-polar solvents (e.g., toluene, hexane). | The external surface is dominated by the hydrophobic dodecyl tails. |

| Surface Chemistry | Carboxylate groups available for conjugation. | Hydrophobic, chemically inert surface. | The dodecyl chains create a non-reactive outer layer. |

Silicon nanowires (SiNWs) are highly sensitive electronic sensors due to their large surface-area-to-volume ratio. nih.govresearchgate.net Their electrical conductance is exquisitely sensitive to the binding of analytes to their surface. mdpi.com However, the native silicon oxide (SiO₂) surface is often not selective. Functionalization with organic monolayers can tailor the surface chemistry to selectively interact with specific target molecules. nih.govnih.gov

Organophosphonic acids are ideal for this purpose because they form robust, hydrolytically stable self-assembled monolayers on oxide surfaces like the native SiO₂ on SiNWs. nih.gov The process involves the condensation reaction between the phosphonic acid headgroup and the surface hydroxyl groups of the SiO₂, forming strong P-O-Si bonds. When dodecylphosphonic acid is used, the SiNW surface becomes coated with a dense layer of vertically oriented dodecyl chains, transforming the normally hydrophilic surface into a hydrophobic one. This modification is particularly useful for creating sensors designed to detect non-polar organic molecules in either gaseous or liquid phases, as these analytes will preferentially partition into the hydrophobic monolayer. mdpi.com

Table 2: Process for Functionalizing Silicon Nanowires with Dodecylphosphonic Acid

| Step | Procedure | Purpose | Expected Outcome |

| 1. Surface Cleaning | Treatment with piranha solution or UV/Ozone. | To remove organic contaminants and generate a uniform layer of surface hydroxyl (-OH) groups. | A clean, hydrophilic SiO₂ surface on the nanowire. |

| 2. Monolayer Deposition | Immersion of the SiNWs in a dilute solution of dodecylphosphonic acid in an organic solvent (e.g., isopropanol). | To allow for the self-assembly of dodecylphosphonic acid molecules onto the nanowire surface. | A physically adsorbed, ordered monolayer forms on the surface. |

| 3. Thermal Annealing | Heating the functionalized SiNWs under vacuum or inert atmosphere. | To drive the condensation reaction between the phosphonic acid and surface hydroxyl groups, forming covalent bonds. | A chemically robust, covalently attached monolayer is formed. |

| 4. Rinsing | Sonication in a clean solvent. | To remove any non-covalently bonded (physisorbed) molecules. | A clean, uniform, and hydrophobic functionalized SiNW sensor. |

Metal-Organic Frameworks (MOFs) are crystalline materials with well-defined pores, synthesized from metal ions or clusters and organic linkers. aconf.org Controlling the orientation and location of MOF crystal growth is essential for integrating them into devices like sensors and membranes. One effective strategy is to functionalize a substrate to act as a template for heterogeneous nucleation. semanticscholar.org

A substrate (e.g., silicon, gold, or indium tin oxide) can be pre-coated with a self-assembled monolayer of dodecylphosphonic acid. This creates a surface rich in phosphonate headgroups. When this substrate is introduced into a MOF synthesis solution, the surface-bound phosphonate groups can act as preferential nucleation sites, coordinating with the metal ions from the solution. This surface-mediated nucleation can direct the subsequent growth of the MOF film, potentially controlling its crystallographic orientation and improving the film's adhesion and uniformity. The dodecyl chains within the underlying SAM can also influence the hydrophobicity of the substrate-MOF interface.

Polymeric and Organic-Inorganic Hybrid Materials

Dodecylphosphonic acid can be incorporated into more complex material systems, such as copolymers and inorganic composites, to impart specific properties or control their formation.

Polymerization-Induced Self-Assembly (PISA) is a powerful and efficient method for producing block copolymer nanoparticles of various morphologies (e.g., spheres, worms, or vesicles) at high concentrations. nih.govmdpi.com The process typically involves using a soluble macromolecular chain transfer agent (macro-CTA) to initiate the polymerization of a second monomer that is insoluble in the chosen solvent. As the second block grows, it becomes solvophobic and drives the in-situ self-assembly of the copolymers.

By using a macro-CTA functionalized with phosphonic acid groups, it is possible to synthesize nanoparticles with a phosphonic acid-rich corona. acs.org For instance, a soluble poly(methacryloyloxymethylphosphonic acid) macro-CTA can be used to initiate the polymerization of a hydrophobic monomer like benzyl (B1604629) methacrylate in an alcohol-based solvent. The morphology of the resulting nanoparticles can be precisely controlled by adjusting the degree of polymerization (DP) of the core-forming block. acs.org These phosphonate-functionalized nanoparticles are of interest for applications ranging from drug delivery to templates for biomineralization. rsc.org

Table 3: Morphological Control in PISA using a Phosphonic Acid-Functionalized Macro-CTA

| Macro-CTA | Core-Forming Monomer | DP of Core-Forming Block | Resulting Nanoparticle Morphology |

| PMPA₁₃ | Benzyl Methacrylate (BzMA) | 50 | Spheres |

| PMPA₁₃ | Benzyl Methacrylate (BzMA) | 100 | Worms |

| PMPA₁₃ | Benzyl Methacrylate (BzMA) | 200 | Vesicles |

| PMPA₂₇ | Benzyl Methacrylate (BzMA) | 200 | Worms + Vesicles |

| Data derived from studies on phosphonic acid-functionalized PISA formulations. PMPA refers to poly(methacryloyloxymethylphosphonic acid). acs.org |

The creation of organic-inorganic hybrid materials can lead to composites with enhanced properties, such as improved fracture toughness. Phosphonates are known to strongly interact with the crystal growth of calcium carbonate (CaCO₃), a common biomineral. researchgate.net They can inhibit nucleation, slow growth rates, and alter crystal morphology by binding to active growth sites on the crystal surface. mdpi.commdpi.com

This strong interaction can be harnessed to incorporate, or "occlude," dodecylphosphonic acid within a growing calcite crystal. During the precipitation of CaCO₃ from a solution containing dodecylphosphonic acid, the molecules can adsorb onto the crystal surfaces and become entrapped within the advancing crystal lattice. This process disrupts the crystalline order and incorporates the organic component directly into the inorganic matrix. If phosphonic acid-functionalized nanoparticles (such as those made via PISA) are used, entire nanoparticles can be occluded within the growing calcite single crystals. acs.org This strategy provides a route to advanced composite materials where the properties of the organic phase are integrated within a crystalline inorganic host. bioprocess.cn

Advanced Characterization and Computational Methodologies in Research

Spectroscopic Techniques for Molecular and Interfacial Analysis

Spectroscopy plays a pivotal role in elucidating the molecular and interfacial properties of sodium dodecylphosphonate. A range of spectroscopic methods are employed to probe its structure, dynamics, and interactions at various interfaces.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of sodium dodecylphosphonate in solution. By analyzing the spectra of different nuclei, researchers can confirm the molecular structure and study its dynamic behavior.

¹H NMR Spectroscopy: Proton (¹H) NMR is used to identify the different proton environments within the dodecyl chain. researchgate.net The concentration-dependent chemical shifts of the proton signals can provide information on the association behavior of the surfactant in solution, such as the critical micelle concentration (CMC). researchgate.net For instance, the chemical shifts of the protons in the alkyl chain of a similar surfactant, sodium dodecyl sulfate (B86663) (SDS), show distinct changes upon micellization. researchgate.net

³¹P NMR Spectroscopy: Phosphorus-31 (³¹P) NMR is particularly valuable for studying the phosphonate (B1237965) headgroup. huji.ac.il Since ³¹P is a 100% naturally abundant and highly sensitive nucleus, it provides a direct probe of the chemical environment around the phosphorus atom. huji.ac.il The chemical shift of the ³¹P nucleus is sensitive to factors such as pH, ionic strength, and binding to surfaces. organicchemistrydata.orgnih.gov This makes ³¹P NMR an excellent technique for investigating the interactions of the phosphonate headgroup with metal oxide surfaces, a key aspect of its application in forming self-assembled monolayers. The chemical shift can indicate the nature of the P-O-metal bond formed. nih.govnsf.gov

| Nucleus | Typical Information Obtained | Relevance to Sodium Dodecylphosphonate |

| ¹H | Proton environment, molecular conformation, aggregation behavior (CMC). researchgate.net | Elucidates the structure of the alkyl chain and its dynamics in solution. |

| ¹³C | Carbon skeleton, phase transitions, molecular packing. researchgate.net | Confirms the overall molecular structure and provides insights into the organization of molecules in assemblies. |

| ³¹P | Chemical environment of the phosphonate headgroup, binding to surfaces, protonation state. huji.ac.ilorganicchemistrydata.orgnih.gov | Directly probes the interaction of the headgroup with substrates, crucial for understanding SAM formation. |

Fourier Transform Infrared (FTIR) Spectroscopy (including ATR-FT-IR) for Molecular Interactions and Film Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a versatile technique for probing the vibrational modes of molecules, providing information about chemical bonding and molecular structure. spectroscopyonline.compiketech.com When applied to sodium dodecylphosphonate, FTIR can be used to analyze the compound in bulk form or as thin films on various substrates. tue.nlazonano.com

Attenuated Total Reflection (ATR)-FTIR is a surface-sensitive variant of FTIR that is particularly well-suited for studying thin films and interfaces. piketech.comnih.gov In the context of sodium dodecylphosphonate self-assembled monolayers (SAMs), ATR-FTIR can reveal details about the ordering and orientation of the alkyl chains, as well as the nature of the headgroup's interaction with the substrate. nih.govresearchgate.netresearchgate.net For example, the frequencies of the symmetric and asymmetric C-H stretching vibrations of the methylene (B1212753) groups in the dodecyl chain are sensitive to the conformational order (gauche vs. trans) of the chain. A higher degree of all-trans conformation, indicative of a well-ordered monolayer, results in specific peak positions. researchgate.net

The P-O stretching vibrations of the phosphonate headgroup, typically found in the 900-1200 cm⁻¹ region, are diagnostic of its binding to a metal oxide surface. researchgate.net The appearance of new bands and shifts in existing bands in this region can confirm the formation of P-O-metal bonds. researchgate.netresearchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Information Gleaned |

| C-H stretching (alkyl chain) | 2850 - 2960 | Conformational order and packing density of the alkyl chains in SAMs. researchgate.net |

| P=O stretching | ~1250 | Presence of the phosphonate headgroup. researchgate.net |

| P-O-C stretching | 1000 - 1150 | Structural integrity of the phosphonate ester linkage. researchgate.net |

| P-O-Metal stretching | 950 - 1100 | Evidence of covalent bonding between the phosphonate headgroup and a metal oxide surface. researchgate.netresearchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. youtube.comyoutube.com XPS is particularly powerful for the analysis of thin films and surface modifications, making it an essential tool for characterizing sodium dodecylphosphonate SAMs on various substrates. nih.gov

By irradiating a sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS can identify the elements present on the surface and their oxidation states. youtube.com For sodium dodecylphosphonate monolayers on a metal oxide surface, XPS can confirm the presence of carbon, phosphorus, and oxygen from the phosphonate molecule. High-resolution scans of the P 2p and O 1s regions can provide detailed information about the chemical bonding between the phosphonate headgroup and the substrate. For instance, a shift in the binding energy of the P 2p peak can indicate the formation of a P-O-metal bond, distinguishing it from the un-bound phosphonic acid. nih.govarxiv.org The attenuation of the substrate signal (e.g., the metal peak from a metal oxide) can be used to estimate the thickness of the dodecylphosphonate monolayer.

| Element | Core Level | Typical Binding Energy (eV) | Information Obtained |

| Carbon | C 1s | ~285 | Presence of the dodecyl alkyl chain. |

| Phosphorus | P 2p | ~133 | Confirmation of the phosphonate headgroup and its chemical state (e.g., binding to the surface). nih.gov |

| Oxygen | O 1s | ~531 | Information on the P-O bonds and the metal oxide substrate. |

| Substrate Metal | Varies | Varies | Attenuation of this signal indicates monolayer formation and can be used to estimate thickness. |

Vibrational Sum-Frequency (VSF) Spectroscopy for Molecular Orientation at Interfaces

Vibrational Sum-Frequency (VSF) spectroscopy, also known as Sum-Frequency Generation (SFG) spectroscopy, is a nonlinear optical technique that is inherently surface-specific. researchgate.nettokyoinst.co.jp This makes it an ideal tool for studying the structure and orientation of molecules at interfaces, such as a sodium dodecylphosphonate monolayer at the air-water or a solid-liquid interface. nih.govnih.govresearchgate.net

VSF spectroscopy provides vibrational spectra of molecules at an interface by combining a fixed-frequency visible laser beam with a tunable infrared laser beam. tokyoinst.co.jp A signal is only generated when the molecules are arranged in a non-centrosymmetric manner, which is typically the case at an interface. researchgate.net By analyzing the intensity and polarization of the VSF signal, one can determine the net orientation of specific vibrational modes, and thus the orientation of the molecules themselves.

For sodium dodecylphosphonate monolayers, VSF can be used to probe the C-H stretching modes of the dodecyl chain to determine the tilt angle and conformational order of the chains. researchgate.net This provides a more detailed picture of the monolayer structure than can be obtained from techniques that average over a larger sample volume.

Microscopy Techniques for Surface Morphology and Film Characterization

Microscopy techniques are indispensable for visualizing the surface morphology and characterizing the physical properties of films of sodium dodecylphosphonate, particularly in the form of self-assembled monolayers.

Atomic Force Microscopy (AFM) for Nanoscale Topography and Mechanical Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanoscale. nih.govstanford.edunih.gov It is an essential tool for characterizing the morphology of sodium dodecylphosphonate SAMs on various substrates. sbvacuo.org.br

AFM operates by scanning a sharp tip at the end of a flexible cantilever over the sample surface. youtube.com The deflection of the cantilever due to forces between the tip and the sample is measured and used to create a three-dimensional image of the surface topography. youtube.com AFM can be used to assess the completeness and uniformity of a sodium dodecylphosphonate monolayer, and to identify any defects or domains within the film. researchgate.netnih.govepfl.chnih.gov

In addition to topography, AFM can also be used to probe the nanomechanical properties of the monolayer, such as adhesion and friction. By measuring the forces between the tip and the sample as a function of their separation, one can obtain information about the surface energy and mechanical compliance of the film. This can be useful for understanding how the monolayer modifies the properties of the underlying substrate.

| AFM Mode | Information Obtained | Relevance to Sodium Dodecylphosphonate SAMs |

| Contact/Tapping Mode | High-resolution topographical images. youtube.com | Visualization of monolayer coverage, uniformity, defects, and domain structures. researchgate.netnih.gov |

| Friction Force Microscopy (FFM) | Differences in surface friction. semanticscholar.org | Can distinguish between regions of the substrate covered by the hydrophobic dodecyl chains and bare or defective areas. semanticscholar.org |

| Force Spectroscopy | Adhesion and mechanical properties. | Measurement of the change in surface energy and stiffness upon monolayer formation. |

Scanning Electron Microscopy (SEM) for Surface Morphology and Film Thickness

Scanning Electron Microscopy (SEM) is a pivotal technique for visualizing the surface topography of materials at high magnification. In the context of dodecylphosphonic acid, sodium salt, SEM is employed to examine the morphology of protective films formed on various substrates, such as metals. For instance, studies on the passivation of zinc surfaces have utilized SEM to characterize the microstructure of films formed from aqueous solutions of sodium dodecylphosphonate. researchgate.net

Transmission Electron Microscopy (TEM) for Nanoparticle and Internal Structure Analysis

Transmission Electron Microscopy (TEM) offers superior resolution to SEM, enabling the analysis of internal structures and the characterization of nanoparticles. While SEM provides surface information, TEM allows researchers to see through a sample, revealing details about the internal arrangement of molecules and the morphology of individual nanoparticles. nih.govdovepress.com

In research involving this compound, TEM would be the indicated technique for visualizing how the compound contributes to the formation or stabilization of nanoparticles. For example, if used as a surfactant in the synthesis of polymeric nanoparticles, cryogenic TEM (cryo-TEM) could be employed to analyze the particle size distribution, shape, and internal structure in their native, hydrated state. nih.govresearchgate.net This method avoids potential artifacts from staining or chemical fixation. nih.gov Advanced TEM techniques, such as annular dark-field STEM (ADF-STEM), can further identify variations in material density within nanoparticles, while cryo-STEM with electron energy loss spectroscopy (EELS) can map the elemental distribution and chemical composition at the sub-particle level. nih.gov This level of analysis is vital for understanding how the compound is integrated within a nanostructure and how this influences its function, such as in controlled-release systems. nih.govresearchgate.net

Electrochemical Methods for Corrosion and Surface Studies

Electrochemical techniques are fundamental to studying the performance of this compound as a corrosion inhibitor. These methods provide quantitative data on corrosion rates and the protective qualities of the films it forms on metal surfaces.

Potentiodynamic polarization is a widely used electrochemical technique to determine the corrosion characteristics of a metal in a specific environment. nih.gov The method involves scanning an applied potential and measuring the resulting current response, which provides key parameters like the corrosion potential (Ecorr) and corrosion current density (icorr). researchgate.netmdpi.com A lower corrosion current density indicates a lower corrosion rate and better protection.

When evaluating this compound as a corrosion inhibitor, a metal sample (the working electrode) is immersed in a corrosive solution (e.g., 3.5% NaCl) both with and without the inhibitor. mdpi.commdpi.com By comparing the polarization curves, researchers can determine the inhibitor's effectiveness. A shift in the corrosion potential and a significant reduction in the corrosion current density in the presence of the sodium dodecylphosphonate film would demonstrate its protective action. minarjournal.com The shape of the polarization curves can also provide insights into the inhibition mechanism, i.e., whether the inhibitor acts on the anodic (metal dissolution) or cathodic (e.g., oxygen reduction) reaction, or both.

Table 1: Example Potentiodynamic Polarization Data for Steel in NaCl Solution

| System | Corrosion Potential (Ecorr) vs. SCE | Corrosion Current Density (icorr) | Corrosion Rate |

| Carbon Steel in 3% NaCl | -0.650 V | 1.5 x 10⁻⁵ A/cm² | High |

| Carbon Steel in 3% NaCl + Inhibitor | -0.580 V | 2.0 x 10⁻⁷ A/cm² | Low |

Note: This table contains illustrative data to demonstrate the typical output of a potentiodynamic polarization experiment and does not represent actual results for this compound.

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the properties of the interface between a metal substrate and its environment. nih.gov It works by applying a small amplitude AC voltage signal over a wide range of frequencies and measuring the current response. gamry.com The resulting impedance data provides detailed information about the barrier properties of coatings and the electrochemical processes occurring at the interface. mdpi.com

For films of this compound, EIS can monitor changes over time, such as water uptake by the film, which is seen as an increase in film capacitance. gamry.com The resistance of the film (polarization resistance, Rp) is a key indicator of its protective ability; a high Rp value correlates with good corrosion resistance. mdpi.com By fitting the EIS data to an equivalent electrical circuit, researchers can quantify distinct elements like the solution resistance, film capacitance, and charge transfer resistance, which relates to the rate of the corrosion reaction. gamry.comudel.edu This allows for a detailed assessment of the integrity and protective quality of the phosphonate layer. mdpi.com

Gravimetric measurements, or the weight loss method, provide a direct and straightforward way to determine the corrosion rate and the inhibition efficiency of a substance like this compound. researchgate.net The method involves exposing pre-weighed metal coupons to a corrosive environment, both with and without the inhibitor, for a set period. researchgate.net After exposure, the coupons are cleaned to remove corrosion products and re-weighed.

The weight loss is used to calculate the corrosion rate (CR). The Inhibition Efficiency (IE%) is then determined using the following formula:

IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] x 100

Where CR_uninhibited is the corrosion rate in the absence of the inhibitor and CR_inhibited is the corrosion rate in its presence. This technique is valuable for long-term exposure tests and provides a tangible measure of the inhibitor's effectiveness, complementing the data from faster electrochemical methods. researchgate.net

Table 2: Example Gravimetric Measurement Data

| Condition | Initial Weight (g) | Final Weight (g) | Weight Loss (g) | Inhibition Efficiency (%) |

| Coupon in corrosive solution | 15.0000 | 14.9500 | 0.0500 | N/A |

| Coupon in solution + Inhibitor | 15.0000 | 14.9985 | 0.0015 | 97.0% |

Note: This table provides an example of data obtained from a gravimetric experiment. It is for illustrative purposes only.

Interfacial and Colloidal Science Techniques

The effectiveness of this compound as a surface modifier and corrosion inhibitor is intrinsically linked to its behavior at interfaces. Interfacial and colloid science is the field that studies these phenomena, dealing with heterogeneous systems like dispersions of particles in a liquid. wikipedia.org The immense interfacial area created by colloidal particles is where the critical chemical interactions that lead to stabilization or surface film formation occur. youtube.com

Techniques in this field are used to study the adsorption and aggregation properties of surfactants like sodium dodecylphosphonate. researchgate.net Interfacial tension measurements, for example, can determine the critical micelle concentration (cmc), which is the concentration at which the surfactant molecules begin to form aggregates (micelles) in the bulk solution. researchgate.net The surface activity of the dodecylphosphonate anion is a key property, influencing how it adsorbs onto a metal surface to form a protective layer. researchgate.net Understanding these colloidal properties is essential for optimizing the concentration and application of the compound to achieve effective surface modification. By studying how factors like pH or the presence of other salts affect interfacial tension and aggregation, researchers can better control the formation and properties of the desired surface films. researchgate.netresearchgate.net

Contact Angle Measurements for Surface Wettability Characterization

Contact angle goniometry is a primary technique used to determine the wettability of a solid surface. It measures the angle at which a liquid droplet's interface meets a solid surface. This angle provides a quantitative measure of the balance between adhesive forces (between the liquid and the solid) and cohesive forces (within the liquid). For a surface modified with this compound, contact angle measurements reveal the effectiveness of the adsorbed layer in altering the surface energy.

The amphiphilic nature of this compound, with its hydrophilic phosphonate headgroup and hydrophobic dodecyl tail, allows it to function as a surface modifying agent. When applied to a high-energy surface (e.g., metal oxides), the phosphonate group strongly adsorbs, orienting the hydrophobic dodecyl chains away from the surface. This creates a low-energy, hydrophobic surface. Contact angle measurements with a probe liquid, typically water, would demonstrate this change: a bare metal oxide surface would be hydrophilic with a low contact angle, while the same surface modified with sodium dodecylphosphonate would become hydrophobic, exhibiting a significantly higher water contact angle. This characterization is crucial for applications requiring controlled wettability, such as in coatings, anti-fouling surfaces, and lubrication.

Zeta Potential Measurements for Surface Charge and Colloidal Stability

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid dispersion. It is a key indicator of colloidal stability. The adsorption of ions or charged molecules onto a particle's surface directly influences its zeta potential. For this compound, an anionic surfactant, its adsorption onto a substrate or its aggregation into micelles imparts a negative charge.

Zeta potential measurements are critical for understanding how sodium dodecylphosphonate stabilizes dispersions of nanoparticles or other colloidal systems. mdpi.com The phosphonate headgroup, being negatively charged at neutral pH, contributes to a negative surface charge when adsorbed. mdpi.com This leads to strong electrostatic repulsion between particles, preventing aggregation and enhancing the stability of the colloid. mdpi.com

Research on zinc oxide (ZnO) nanoparticles modified with long-chain perfluorinated phosphonic acids, which are structurally analogous to dodecylphosphonic acid, demonstrates this principle effectively. The zeta potential of the modified nanoparticles becomes significantly more negative compared to the unmodified particles, confirming the adsorption of the anionic phosphonic acid and indicating enhanced colloidal stability due to electrostatic repulsion. mdpi.com

Table 1: Zeta Potential of Unmodified and Phosphonic Acid-Modified ZnO Nanoparticles in Tetrahydrofuran (THF)

| Sample | Zeta Potential (mV) |

| Unmodified ZnO | -11.48 |

| ZnO modified with F21DDPA* | -89.12 |

*Data from a study on perfluorinated dodecylphosphonic acid (F21DDPA), a structural analogue, illustrates the significant impact of phosphonic acid adsorption on surface charge. mdpi.com

Studies on similar anionic surfactants like sodium dodecyl sulfate (SDS) further confirm that adsorption onto surfaces makes the zeta potential more negative. researchgate.netnih.gov This effect is fundamental to their role as stabilizers in various formulations. nih.gov The magnitude of the zeta potential is dependent on factors such as the concentration of the surfactant, the pH of the solution, and the ionic strength of the medium. researchgate.net

Surface Tensiometry for Adsorption Isotherm Determination

Surface tensiometry measures the surface tension of a liquid, which is the energy required to increase its surface area by a unit amount. For surfactant solutions like aqueous this compound, this technique is invaluable for determining key parameters such as the critical micelle concentration (CMC) and the effectiveness of the surfactant in reducing surface tension. By measuring surface tension as a function of surfactant concentration, an adsorption isotherm can be constructed.

The Gibbs adsorption equation can be applied to the surface tension data to calculate the maximum surface excess concentration (Γmax). This value represents the maximum packing density of the surfactant molecules at the air-water interface. From Γmax, the minimum area occupied by each molecule (Amin) at the interface can be determined, providing insight into the orientation and packing of the dodecylphosphonate molecules.

Table 2: Surface Adsorption Properties of a Dodecylphosphonic Acid Analogue

| Compound | pH Condition | Maximum Surface Excess (Γmax) (mol/m²) | Area per Molecule (Amin) (Ų/molecule) |

| F21-DDPA* | Neutral | 2.9 (±0.8) x 10⁻⁶ | 58 |

*Data obtained for polyfluorinated dodecylphosphonic acid (F21-DDPA) provides insight into the values expected for similar phosphonic acid surfactants. nih.gov

This type of analysis is fundamental for understanding the efficiency and effectiveness of this compound as a surfactant, which is crucial for applications in detergency, emulsification, and formulation science.

Computational Chemistry and Theoretical Approaches

Computational methods, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide atomistic-level insights that complement experimental characterization. These techniques are powerful tools for investigating the adsorption behavior and self-assembly processes of this compound.

Density Functional Theory (DFT) Calculations for Adsorption Configurations and Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT is employed to model its adsorption onto various substrates, such as metal oxide or mineral surfaces. These calculations can predict the most stable adsorption geometries, determine the strength of the interaction through adsorption energies, and analyze the nature of the chemical bonding between the phosphonate headgroup and the surface atoms. bragitoff.comyoutube.com

The standard approach involves calculating the total energies of three systems: the isolated substrate (slab), the isolated adsorbate molecule (dodecylphosphonate), and the combined system with the molecule adsorbed on the slab. The adsorption energy (Eads) is then calculated using the formula:

E_ads = E_(slab+adsorbate) - (E_slab + E_adsorbate)

A negative adsorption energy indicates a spontaneous and favorable adsorption process. bragitoff.com

A study using DFT to investigate the adsorption of the closely related dodecyl phosphoric acid (DDPA) on a kaolinite (B1170537) surface provides significant insights. beilstein-journals.org The calculations revealed that the adsorption energy was highly dependent on the surface termination of the kaolinite. beilstein-journals.org Analysis of the Mulliken bond population indicated the formation of effective hydrogen bonds between the phosphonic acid headgroup and the kaolinite surface, identifying these as the primary interaction mechanism. beilstein-journals.org Such calculations are invaluable for screening potential substrates and understanding the fundamental forces driving the formation of self-assembled monolayers.

Table 3: Representative Adsorption Energies Calculated via DFT

| System | Adsorption Energy (eV) | Type of Interaction |

| SO₂ on CoP (010)-Co surface | -2.9 | Strong Chemisorption |

| SO₂ on CoP (P-terminated) | -0.3 | Physisorption |

| p-cresol on carboxyl functionalized carbon | -63.62 kJ/mol (~ -0.66 eV) | Chemisorption |

This table presents example adsorption energies from various DFT studies to illustrate the range of values and interaction strengths that can be determined. nih.gov The specific values for this compound would depend on the substrate.

Molecular Dynamics (MD) Simulations for Understanding Dynamic Self-Assembly Processes

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. MD is exceptionally well-suited for studying the dynamic processes of surfactant self-assembly, such as micelle formation or the organization of molecules into bilayers. nih.govnih.govrsc.org For this compound, MD simulations can model how individual surfactant molecules in an aqueous solution aggregate to form larger structures.

In a typical MD simulation, a system is set up with surfactant molecules and water molecules in a simulation box. By solving Newton's equations of motion for every atom, the trajectory of the system is tracked over time. These simulations can reveal the kinetic pathways of aggregation, the final structure of the aggregates (e.g., spherical micelles, rod-like micelles, bilayers), and the distribution of components within the system. nih.gov

A detailed MD simulation study on n-dodecyl phosphate (B84403), a compound that differs from the target molecule only by the nature of the headgroup (phosphate vs. phosphonate), provides analogous insights. nih.gov The simulations showed that these molecules could form stable planar bilayers and spherical micelles. nih.gov The stability of these aggregates was influenced by factors like pH, with hydrogen bonding playing a significant role in stabilizing bilayer structures. nih.gov Simulations can also estimate properties like the diffusion of surfactant molecules and counterions, providing a complete, dynamic picture of the system at the molecular level. nih.gov These theoretical approaches are crucial for interpreting experimental data and for the rational design of surfactant systems with tailored properties.

Future Directions and Emerging Research Avenues

Development of Next-Generation Functional Materials Utilizing Dodecylphosphonic Acid, Sodium Salt

The primary role of dodecylphosphonic acid and its sodium salt in materials science is the modification and functionalization of surfaces, particularly metals and metal oxides. ontosight.ai The phosphonate (B1237965) group forms robust bonds with these surfaces, enabling the creation of self-assembled monolayers (SAMs) that can precisely control surface properties. ontosight.aichemicalbook.com

Future research is directed towards leveraging this capability to develop sophisticated functional materials. A key area of investigation is the fine-tuning of surface energy, wettability, and the work function of metal oxides. chemicalbook.comfishersci.com This control is critical for applications in electronics, where modifying the work function of transparent conductive oxides like zinc oxide (ZnO) can improve the efficiency of devices such as light-emitting diodes (LEDs) and solar cells. Perfluorinated phosphonic acids, for example, have demonstrated superior control over electronic properties compared to standard alkyl phosphonic acids. mdpi.com

Furthermore, the compound is instrumental in the synthesis and stabilization of nanoparticles. ontosight.aireinste.com By varying the length of the alkyl chain in similar phosphonic acids, researchers can control the size and shape of nanoparticles, such as quantum dots and nano-ceramics. reinste.com The resulting nanoparticles, coated with a hydrophobic monolayer, have potential uses in creating novel composites, catalysts, and advanced coatings. Research is also exploring the use of related compounds in fabricating photonic crystals for applications like ultrafast optical switches. sigmaaldrich.com

Table 1: Applications in Functional Material Development

| Application Area | Function of this compound | Potential Next-Generation Material |

|---|---|---|

| Electronics | Tunes surface energy and work function of metal oxides. chemicalbook.comfishersci.com | High-efficiency LEDs, solar cells, and thin-film transistors. mdpi.com |

| Nanotechnology | Controls size/shape and stabilizes nanoparticles. reinste.com | Advanced quantum dots, nano-ceramics, and photonic crystals. ontosight.aireinste.comsigmaaldrich.com |

| Surface Coatings | Forms condensed, ordered hydrophobic monolayers. reinste.comnih.gov | Corrosion-resistant coatings and low-friction surfaces. nih.gov |

Deeper Mechanistic Understanding of Complex Interfacial Self-Assembly Processes

The ability of this compound to form ordered structures at interfaces is fundamental to its function. ontosight.ai While the formation of self-assembled monolayers (SAMs) is well-documented, a deeper mechanistic understanding of these complex processes is a key research frontier.

Studies on oxyhydroxide-covered aluminum surfaces reveal that the strong adhesion and corrosion resistance of phosphonate monolayers stem from a powerful acid-base interaction between the phosphonate headgroup and the aluminum ions of the substrate. nih.gov This bond is stable even in humid environments. nih.gov Future research aims to further elucidate the kinetics and thermodynamics of this self-assembly, including the influence of substrate crystallography, surface defects, and environmental factors like humidity and temperature.

In-situ spectroscopic techniques are being employed to observe the molecular interactions in real-time. For instance, studies have shown that while an octadecylphosphonic acid (a longer-chain analogue) SAM significantly reduces the amount of water adsorbed on a surface, it does not completely prevent the exchange of water isotopes at the monolayer-substrate interface. nih.gov This suggests a more complex and dynamic interface than previously thought. Understanding these nuances is crucial for designing more robust and reliable functional surfaces for sensors, electronic devices, and corrosion protection.

Green Chemistry Principles in the Synthesis and Application of Phosphonic Acid Derivatives

The chemical industry is increasingly adopting green chemistry principles to reduce environmental impact, and the synthesis of phosphonic acid derivatives is no exception. Traditional methods for preparing phosphinates often involve expensive and hazardous reagents like phosphinic chlorides, require organic solvents, and generate problematic byproducts. semanticscholar.org

Emerging research focuses on developing more sustainable synthetic routes. These "green" methods include: